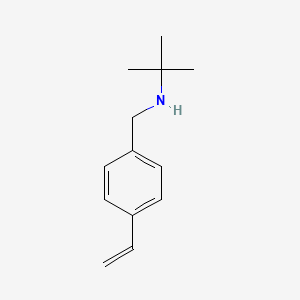

2-Methyl-N-(4-vinylbenzyl)propan-2-amine

説明

2-Methyl-N-(4-vinylbenzyl)propan-2-amine is a tertiary amine characterized by a tert-butylamine (propan-2-amine) group attached to a 4-vinylbenzyl substituent. Its molecular formula is C₁₃H₁₉N, with a molar mass of 189.30 g/mol (calculated). The vinyl group may enhance steric bulk compared to simpler benzyl or phenethyl derivatives, influencing solubility, binding interactions, and stability .

特性

分子式 |

C13H19N |

|---|---|

分子量 |

189.30 g/mol |

IUPAC名 |

N-[(4-ethenylphenyl)methyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C13H19N/c1-5-11-6-8-12(9-7-11)10-14-13(2,3)4/h5-9,14H,1,10H2,2-4H3 |

InChIキー |

WXGNRGBDUYIKGV-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)NCC1=CC=C(C=C1)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine typically involves the reaction of 4-vinylbenzyl chloride with 2-methylpropan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient resource utilization .

化学反応の分析

Types of Reactions

2-Methyl-N-(4-vinylbenzyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: LiAlH4, H2/Pd

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Saturated amines

Substitution: Secondary or tertiary amines

科学的研究の応用

2-Methyl-N-(4-vinylbenzyl)propan-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group allows for covalent bonding with target molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

Table 1: Key Structural Analogues and Properties

Reactivity and Functional Group Analysis

- Vinyl Group vs. Methoxy/Chloro Substituents : The 4-vinylbenzyl group in the target compound enhances conjugation and reactivity compared to electron-donating groups (e.g., methoxy in ). For example, methoxy derivatives exhibit higher boiling points (254°C) due to dipole interactions, whereas the vinyl group may lower solubility in polar solvents .

Pharmacological and Biochemical Activities

- The absence of a nitrone group in the target compound likely diminishes such activity.

- Neuroprotective Potential: NBOMe-series compounds with N-benzyl substituents (e.g., 25I-NBOMe) demonstrate serotonin receptor binding, suggesting that the benzylamine core in the target compound could serve as a scaffold for biased agonists .

Key Comparative Insights

Electronic Effects : Methoxybenzyl derivatives exhibit higher electron density, enhancing dipole interactions and boiling points compared to vinyl-substituted analogs .

Steric Hindrance : The tert-butyl group in the target compound reduces enzymatic accessibility relative to smaller substituents (e.g., ethyl or methyl groups) .

生物活性

2-Methyl-N-(4-vinylbenzyl)propan-2-amine is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

- IUPAC Name : 2-Methyl-N-(4-vinylbenzyl)propan-2-amine

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- CAS Number : 1246815-59-1

The biological activity of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine is believed to involve its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Antimicrobial Activity

Research indicates that 2-Methyl-N-(4-vinylbenzyl)propan-2-amine exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Emerging evidence points to the anticancer potential of this compound. Studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and the modulation of apoptotic pathways. The compound's vinyl group may enhance its reactivity with cellular components, contributing to its cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine:

-

Antimicrobial Study :

- Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed.

- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

-

Anticancer Study :

- Objective : Assess cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to determine cell viability.

- Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-N-(4-vinylbenzyl)propan-2-amine | Structure | Antimicrobial, Anticancer |

| N-(4-hydroxyphenyl)acetamide | Structure | Anti-inflammatory |

| N-(4-methoxyphenyl)acetamide | Structure | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。